![molecular formula C15H13N3O B1628297 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915920-56-8](/img/structure/B1628297.png)
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Descripción general
Descripción
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Biological Activity and Applications
- A study demonstrated the synthesis of a series of oxadiazole derivatives, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, for potential antidiabetic, anti-inflammatory, and anticancer activities. The compounds were characterized and screened, highlighting their potential as novel therapeutic agents (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
- Another research focused on the synthesis of oxadiazole derivatives as potential antimicrobial agents. The study evaluated the in vitro antibacterial and antifungal activities of these compounds, showing moderate to good antimicrobial properties (S. Kavitha, N. Zulfareen, K. Kannan, & S. Gnanavel, 2016).
Luminescent Materials for Electroluminescence
- Research on tetradentate bis-cyclometalated platinum complexes involving aniline derivatives, including oxadiazole moieties, revealed their potential in electroluminescent applications. These complexes exhibited high luminescence and were used in organic light-emitting diode (OLED) devices, demonstrating excellent performance and efficiency (Dileep A. K. Vezzu et al., 2010).
Corrosion Inhibition
- A study on the inhibitive properties of oxadiazole and biocide on brass corrosion, biocorrosion, and scaling in simulated cooling water systems revealed that oxadiazoles are effective corrosion inhibitors. This suggests their potential application in industrial water treatment processes (A. Rochdi et al., 2014).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Anilines, for example, can cause mild irritation to skin or eyes and are absorbed well through the skin, which can contribute to systemic toxicity1. The specific safety and hazards of “3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” are not available in the literature I have access to6.
Direcciones Futuras
The future directions for research on “3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” would likely involve further studies on its synthesis, properties, and potential applications. Given the biological activities associated with anilines and oxadiazoles, it could be interesting to explore its potential as a pharmaceutical or agrochemical agent.
Please note that this information is based on general knowledge about anilines and oxadiazoles, and may not apply specifically to “3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline”. For more accurate information, further research in scientific literature or consultation with a chemist is recommended.
Propiedades
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-8-13(10)14-17-15(19-18-14)11-6-4-7-12(16)9-11/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJMEQGMYPTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589714 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | |
CAS RN |
915920-56-8 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)

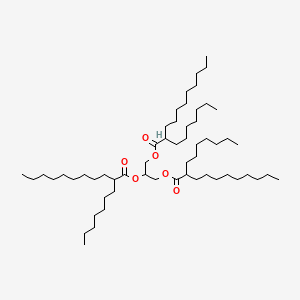

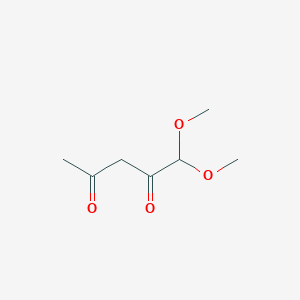
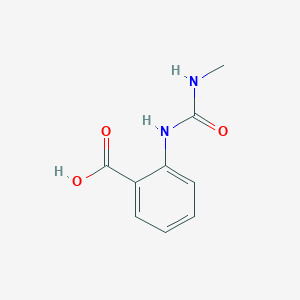
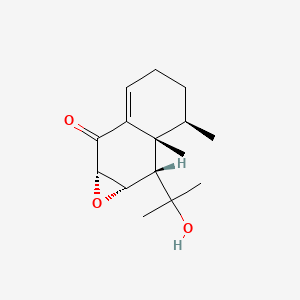
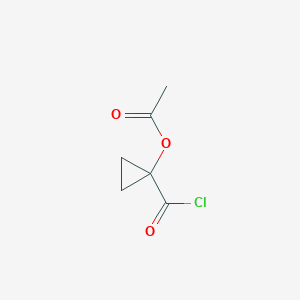


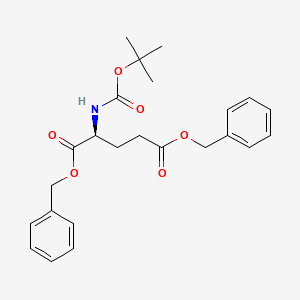
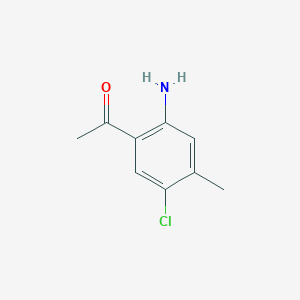
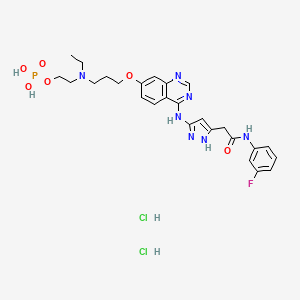
![1-[(2-Methylpropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1628236.png)